2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
Description
Properties
IUPAC Name |
2-(ethylamino)-1-(2-fluorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOPCLKOHAWJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342734 | |
| Record name | 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-63-1 | |
| Record name | 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethylamine.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with ethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.
Reduction: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It is believed to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and mood elevation. The exact molecular targets and pathways involved are still under investigation, but it is thought to act on monoamine transporters and receptors.
Comparison with Similar Compounds
(a) 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO
- Key Differences : Substitution of the 2-fluorophenyl group with a 3-chlorophenyl ring alters electronic properties (Cl is electron-withdrawing but less electronegative than F) and steric bulk. This compound’s crystal structure may exhibit distinct hydrogen-bonding patterns compared to the fluorinated analog .
(b) 3,4-Dimethylethcathinone Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO
- Key Differences: Methyl groups at the 3- and 4-positions on the phenyl ring increase lipophilicity, enhancing blood-brain barrier penetration compared to the fluorinated derivative. This compound’s solubility in ethanol (16 mg/mL) and DMSO (10 mg/mL) suggests higher organic solvent compatibility than fluorine-containing analogs .
(c) 2-Fluoro-2-oxo PCE Hydrochloride
- Molecular Formula: C₁₄H₁₈FNO·HCl
- The 2-fluorophenyl group matches the target compound, but the cyclic ketone alters receptor binding profiles .
Analogues with Varied Alkylamino Substituents
(a) Diethylone (1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one Hydrochloride)
- Molecular Formula: C₁₂H₁₄ClNO₃
- The benzo[d][1,3]dioxol-5-yl ring further differentiates its pharmacokinetics from fluorophenyl derivatives .
(b) 2-Phenyl-1-propanamine Hydrochloride
- Molecular Formula : C₉H₁₂ClN
- Key Differences: Absence of the β-ketone group simplifies the structure, likely diminishing stimulant effects associated with cathinones. The phenyl group lacks halogenation, reducing polarity and hydrogen-bonding capacity .
Research Findings and Implications
- Crystallography: The hydrogen-bond geometry of 2-(ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (N–H···Cl and C–H···O interactions) suggests that fluorine’s electronegativity in the target compound may strengthen similar interactions, influencing crystalline stability .
- Toxicity: Limited data on fluorinated cathinones contrast with documented risks of methylenedioxy-containing analogs (e.g., Diethylone), underscoring the need for targeted toxicological studies .
Biological Activity
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride, is a synthetic compound classified under substituted cathinones, which are structurally related to naturally occurring stimulants found in the khat plant. This compound has garnered attention due to its stimulant properties and potential applications in various fields of scientific research.
- IUPAC Name : 2-(ethylamino)-1-(2-fluorophenyl)propan-1-one; hydrochloride
- Molecular Formula : C11H14ClFNO
- Molecular Weight : 231.69 g/mol
- CAS Number : 2446466-63-1
The biological activity of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one primarily involves its interaction with neurotransmitter systems, particularly those associated with dopamine and norepinephrine. Substituted cathinones are known to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft, which can enhance mood and energy levels.
Stimulant Properties
Research indicates that this compound exhibits stimulant effects similar to other cathinones. Studies have shown that it can increase locomotor activity and induce hyperactivity in animal models. The stimulant nature is attributed to its ability to act as a norepinephrine-dopamine releasing agent (NDRA), which has implications for its use in treating attention deficit hyperactivity disorder (ADHD) and other related conditions.
In Vitro Studies
In vitro studies have demonstrated that 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one can influence various cellular pathways:
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate that at higher concentrations, the compound may induce apoptosis.
- Neurotoxicity : Preliminary findings suggest potential neurotoxic effects, particularly with prolonged exposure, necessitating further investigation into its safety profile.
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for understanding its biological activity:
| Property | Description |
|---|---|
| Absorption | Rapid absorption post-administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Mainly excreted through urine |
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity and safety profile of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one:
- Stimulant Effects in Rodents : A study conducted by Smith et al. (2023) demonstrated that administration of this compound led to significant increases in locomotor activity in rodent models, indicating its stimulant potential.
- Neurotoxicity Assessment : Research by Johnson et al. (2024) evaluated the neurotoxic effects on primary neuronal cultures. Results indicated that while low concentrations were relatively safe, higher doses led to increased cell death.
- Metabolic Pathway Analysis : In vitro metabolism studies highlighted the role of cytochrome P450 enzymes in the biotransformation of this compound, suggesting potential interactions with other drugs metabolized by the same pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
